1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine
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Overview
Description
1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with an ethyl group and a sulfonyl group attached to a 2,5-diethoxy-4-methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine typically involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various alkyl or aryl-substituted piperazines.
Scientific Research Applications
1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperidine
- 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine
- 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole
Uniqueness
1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of the 2,5-diethoxy-4-methylphenyl sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine is a synthetic compound belonging to the piperazine class, characterized by its unique sulfonyl group and ethyl substitution on the piperazine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
- IUPAC Name : 1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine
- CAS Number : 873679-90-4
- Molecular Formula : C15H23N2O4S
- Molecular Weight : 323.42 g/mol
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its interactions with neurotransmitter systems and potential therapeutic effects.
Research indicates that compounds within the piperazine class often interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. The sulfonyl group may enhance binding affinity and specificity towards these targets, which could explain the observed biological effects.
Case Studies and Research Findings
- Dopaminergic Activity : A study on related piperazine derivatives showed that compounds with similar structures could influence dopamine levels in the brain, leading to potential applications in treating disorders like depression and schizophrenia .
- Serotonin Reuptake Inhibition : Piperazine derivatives have been investigated for their ability to act as serotonin-selective reuptake inhibitors (SSRIs). This class of drugs is crucial in managing anxiety and mood disorders .
- Neurotransmitter Modulation : In animal models, piperazine derivatives demonstrated the ability to modulate levels of norepinephrine and dopamine, suggesting a role in neuropharmacology .
Comparative Analysis
Future Directions
Further studies are warranted to elucidate the full spectrum of biological activities associated with this compound. Investigating its pharmacokinetics, toxicity profiles, and efficacy in clinical settings will be crucial for developing therapeutic applications.
Properties
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c1-5-18-8-10-19(11-9-18)24(20,21)17-13-15(22-6-2)14(4)12-16(17)23-7-3/h12-13H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTUMHMSJCNWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OCC)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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